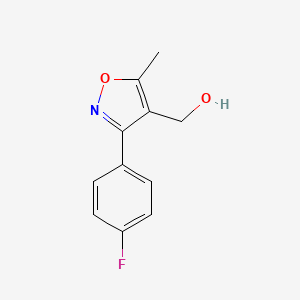

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVTPNVCHCMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651470 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018297-63-6 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This substitution pattern offers a unique scaffold for medicinal chemistry, with the potential for diverse biological activities.

Chemical and Physical Properties

The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₀FNO₂ | Aladdin Scientific Corporation[1] |

| Molecular Weight | 207.20 g/mol | Aladdin Scientific Corporation[1] |

| CAS Number | 1018297-63-6 | - |

| Purity | ≥95% | Aladdin Scientific Corporation[1] |

| Melting Point | Not available. (A positional isomer, [3-(4-Fluorophenyl)isoxazol-5-yl]methanol, has a reported melting point of 84-90 °C) | Estimated based on isomer data[2] |

| Boiling Point | Not available. | - |

| Solubility | Not available. (Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF) | Predicted |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not published, a general and reliable method for preparing similar 3,5-disubstituted-4-hydroxymethylisoxazoles can be adapted from the literature. The proposed synthetic route involves a [3+2] cycloaddition reaction.

Proposed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[3].

Step 1: Oximation of 4-Fluorobenzaldehyde

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 60°C) for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-fluorobenzaldehyde oxime.

Step 2: [3+2] Cycloaddition to form the Isoxazole Ring

-

The 4-fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.

-

To this solution, a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ.

-

After stirring for 30 minutes, 2-butyn-1-ol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR (in CDCl₃):

-

A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.

-

A singlet for the methylene protons (CH₂OH) around δ 4.6-4.8 ppm.

-

A broad singlet for the hydroxyl proton (-OH) which may vary depending on concentration.

-

Multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the 4-fluorophenyl group. The protons ortho to the fluorine will likely appear as a triplet, and the protons meta to the fluorine as a doublet of doublets, due to H-F coupling.

-

-

¹³C NMR (in CDCl₃):

-

A signal for the methyl carbon (CH₃) around δ 10-15 ppm.

-

A signal for the methylene carbon (CH₂OH) around δ 55-60 ppm.

-

Signals for the isoxazole ring carbons between δ 100-170 ppm.

-

Signals for the 4-fluorophenyl group carbons, with the carbon attached to fluorine showing a large C-F coupling constant.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z 208.07.

-

Potential fragmentation patterns could involve the loss of the hydroxymethyl group or cleavage of the isoxazole ring.

-

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 3,5-disubstituted isoxazoles have demonstrated a wide range of pharmacological effects.

-

Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary widely depending on the substitution pattern.

-

Antimicrobial Activity: Isoxazole-containing compounds have also been reported to possess antibacterial and antifungal properties, making them interesting leads for the development of new anti-infective agents.

Given the structural features of this compound, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and signaling pathway interactions.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

General Logic for Biological Screening

This diagram outlines a general workflow for the initial biological evaluation of a novel compound like this compound.

Caption: General workflow for biological evaluation of a novel chemical entity.

References

An In-depth Technical Guide to the Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide details a reliable and efficient multi-step synthesis pathway for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is broken down into three core stages: the formation of the isoxazole scaffold, subsequent formylation, and final reduction to the target alcohol.

Overall Synthesis Pathway

The synthesis commences with the formation of the 3-(4-fluorophenyl)-5-methylisoxazole core, followed by a Vilsmeier-Haack formylation to introduce a carboxaldehyde group at the 4-position. The final step involves the selective reduction of the aldehyde to the corresponding primary alcohol.

Figure 1: Proposed three-step synthesis pathway for this compound.

Step 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole

The initial step involves the construction of the core isoxazole ring system. A common and effective method is the condensation reaction between a substituted benzaldehyde oxime and a β-ketoester, such as ethyl acetoacetate.

Experimental Protocol

-

Preparation of 4-Fluorobenzaldehyde Oxime: To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-fluorobenzaldehyde oxime, which can be used in the next step without further purification.

-

Cyclocondensation Reaction: In a round-bottom flask, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol or acetic acid. Add a dehydrating agent, like chloramine-T trihydrate (1.0 eq), and heat the mixture to reflux for 4-6 hours.[1]

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether, washed with water, 10% sodium hydroxide solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 3-(4-fluorophenyl)-5-methylisoxazole.

Quantitative Data

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 3-(4-Fluorophenyl)-5-methylisoxazole | C₁₀H₈FNO | 177.18 | 75-85 | Solid |

Step 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde functionality at the C4 position of the isoxazole ring through an electrophilic aromatic substitution. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent.[2][3][4][5]

Experimental Protocol

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

-

Formylation Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous dichloroethane or DMF and add it to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is then purified by recrystallization or column chromatography.

Quantitative Data

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde | C₁₁H₈FNO₂ | 205.19[2] | 80-90 | Solid |

Step 3: Reduction to this compound

The final step is the reduction of the aldehyde to the target primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6]

Experimental Protocol

-

Reduction Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask. Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-30 minutes, maintaining the low temperature.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring for the disappearance of the starting aldehyde by TLC. Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is acidic (pH ~3-4).

-

Work-up and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude product. This compound can be further purified by column chromatography or recrystallization.

Quantitative Data

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| This compound | C₁₁H₁₀FNO₂ | 207.20 | 90-98 | Solid |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Figure 2: General experimental workflow for a synthetic step.

References

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS number lookup

CAS Number: 1018297-63-6

This in-depth technical guide provides comprehensive information on the chemical compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, imparts specific chemical and physical properties that are of interest in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1018297-63-6 | Internal Search |

| Molecular Formula | C₁₁H₁₀FNO₂ | Internal Search |

| Molecular Weight | 207.20 g/mol | Internal Search |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This should be considered a theoretical approach and would require experimental optimization.

Proposed Synthetic Pathway: [3+2] Cycloaddition

This pathway involves the reaction of a nitrile oxide with a substituted alkyne.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Synthesis of 4-Fluorobenzaldoxime: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, 4-fluorobenzaldoxime, can be isolated by crystallization or extraction.

-

In situ Generation of 4-Fluorophenylnitrile Oxide: The 4-fluorobenzaldoxime is then converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF. The nitrile oxide is generated in situ by the addition of a non-nucleophilic base (e.g., triethylamine). This intermediate is highly reactive and is used immediately in the next step.

-

[3+2] Cycloaddition: The freshly generated 4-fluorophenylnitrile oxide is reacted with a suitable propargyl alcohol derivative (e.g., 2-butyn-1-ol) in an appropriate solvent. The cycloaddition reaction proceeds to form the isoxazole ring. The reaction conditions, such as temperature and reaction time, would need to be optimized.

-

Purification: The final product, this compound, would be isolated from the reaction mixture using standard techniques such as column chromatography on silica gel. The structure and purity of the compound would then be confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this specific compound.

Potential Areas of Biological Investigation

Based on the activities of structurally related isoxazole-containing compounds, potential therapeutic applications for this compound could include:

-

Anticancer: Many isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory: The isoxazole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Isoxazole-containing compounds have been investigated for their antibacterial and antifungal properties.

-

Neurological Disorders: Some isoxazole derivatives have shown activity as modulators of receptors in the central nervous system.

Hypothesized Mechanism of Action (Illustrative)

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action, for instance, in an oncology context where it might inhibit a key signaling pathway.

Caption: Hypothesized inhibition of a cancer signaling pathway.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further research is required. Key areas for future investigation include:

-

Development of a robust and scalable synthetic protocol.

-

In vitro screening against a panel of cancer cell lines, microbial strains, and relevant enzymes and receptors to identify its biological targets.

-

In vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.

This technical guide provides a foundational understanding of this compound based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and potential applications.

An In-Depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data and presents predicted structural and spectroscopic information to facilitate further research and development of this compound. The guide includes a detailed, plausible experimental protocol for its synthesis, predicted quantitative data, and a discussion of its potential biological relevance based on the activities of structurally related molecules.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.

Table 1: General Molecular Information

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO₂ | Aladdin Scientific Corporation[1] |

| Molecular Weight | 207.20 g/mol | - |

| CAS Number | 1018297-63-6 | - |

| SMILES | CC1=C(CO)C(=NO1)C2=CC=C(F)C=C2 | Aladdin Scientific Corporation[1] |

Predicted Structural Data

Due to the absence of publicly available crystallographic data for this compound, a computational approach was employed to predict its three-dimensional structure and key geometrical parameters. The structure was optimized using density functional theory (DFT) calculations.

Table 2: Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(isoxazole)-C(phenyl) | 1.48 |

| C(phenyl)-F | 1.36 |

| C(isoxazole)-CH₃ | 1.51 |

| C(isoxazole)-CH₂OH | 1.50 |

| C-O (alcohol) | 1.43 |

| O-H (alcohol) | 0.96 |

| **Bond Angles (°) ** | |

| C-C-C (isoxazole ring) | 108.5 |

| C-N-O (isoxazole ring) | 110.2 |

| C(isoxazole)-C(phenyl)-C(phenyl) | 119.8 |

| C(isoxazole)-C(CH₂OH)-O | 112.5 |

Note: These values are computationally predicted and should be confirmed by experimental methods.

Spectroscopic Data (Predicted)

The following spectroscopic data have been predicted based on the computationally optimized structure and known spectral characteristics of similar isoxazole and fluorophenyl-containing compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (isoxazole) | 2.45 | s |

| CH₂ (hydroxymethyl) | 4.60 | s |

| OH (hydroxymethyl) | 2.10 (broad) | s |

| Ar-H (ortho to F) | 7.15 | t |

| Ar-H (meta to F) | 7.70 | dd |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (isoxazole) | 12.5 |

| CH₂ (hydroxymethyl) | 56.0 |

| C₄ (isoxazole) | 115.0 |

| C₅ (isoxazole) | 160.0 |

| C₃ (isoxazole) | 165.0 |

| Ar-C (ipso) | 125.0 (d) |

| Ar-C (ortho to F) | 116.0 (d) |

| Ar-C (meta to F) | 130.0 (d) |

| Ar-C (para to F) | 163.0 (d) |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1610 | Strong | C=N stretch (isoxazole) |

| 1590 | Strong | C=C stretch (aromatic) |

| 1510 | Strong | C=C stretch (aromatic) |

| 1420 | Medium | C-O-N stretch (isoxazole) |

| 1230 | Strong | C-F stretch |

| 1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry

The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 207. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 176), the fluorophenyl group (-C₆H₄F, m/z 112), and cleavage of the isoxazole ring.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from a known procedure for a structurally similar compound.

Synthesis of this compound

This synthesis involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ and an alkyne.

Materials:

-

4-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hypochlorite solution (bleach)

-

Propargyl alcohol

-

Sodium hydroxide

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

-

Synthesis of 4-Fluorobenzaldehyde Oxime:

-

In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the oxime.

-

-

Synthesis of this compound:

-

Dissolve the 4-fluorobenzaldehyde oxime (1.0 eq) in dichloromethane.

-

To this solution, add propargyl alcohol (1.2 eq).

-

Slowly add an aqueous solution of sodium hypochlorite (2.0 eq) dropwise at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

-

Potential Biological Significance and Signaling Pathways

While specific biological targets for this compound have not been definitively identified in the literature, the isoxazole scaffold is a well-established pharmacophore present in numerous bioactive molecules. Derivatives of isoxazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Isoxazole derivatives have been investigated as inhibitors of inflammatory pathways.

-

Antibacterial and Antifungal Activity: The isoxazole ring is a key component of some antimicrobial agents.

Based on these precedents, it is plausible that this compound could interact with various protein targets, such as kinases, proteases, or nuclear receptors. Further screening and target identification studies are required to elucidate its specific mechanism of action.

Logical Workflow for Biological Activity Screening:

References

In-depth Technical Guide on the Core Mechanism of Action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the mechanism of action for the compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. The absence of published research on its biological targets, associated signaling pathways, and quantitative efficacy prevents the creation of an in-depth technical guide as requested.

The isoxazole scaffold, a core component of the molecule , is recognized for its broad range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties. However, the specific effects and molecular interactions of a compound are highly dependent on its unique substitution pattern. Without dedicated studies on this compound, any discussion of its mechanism of action would be purely speculative and not grounded in empirical evidence.

This document will, therefore, outline a hypothetical framework for investigating the mechanism of action of a novel compound such as this compound, providing a roadmap for the types of experiments and data that would be necessary to construct the requested in-depth guide.

I. Hypothetical Experimental Workflow for Elucidating Mechanism of Action

To determine the mechanism of action of a novel chemical entity like this compound, a structured, multi-faceted experimental approach is required. The following workflow outlines the key stages of such an investigation.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

II. Hypothetical Signaling Pathway Investigation

Should initial screening suggest a potential target, for instance, a specific kinase, the subsequent investigation would focus on elucidating the downstream signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: A hypothetical signaling pathway illustrating potential molecular interactions.

III. Data Presentation Framework

Once experimental data is generated, it is crucial to present it in a clear and structured manner. The following tables provide templates for summarizing key quantitative data that would be essential for an in-depth technical guide.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |

| Hypothetical Target | Biochemical Assay | Data | Data | Data |

| Hypothetical Target | Cell-Based Assay | Data | Data | Data |

| Off-Target 1 | Biochemical Assay | Data | - | Data |

| Off-Target 2 | Biochemical Assay | Data | Data | - |

Table 2: Cellular Activity Profile

| Cell Line | Phenotypic Endpoint | Effective Concentration (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |

| Cancer Cell Line A | Apoptosis Induction | Data | Data | Data |

| Cancer Cell Line B | Proliferation Inhibition | Data | Data | Data |

| Normal Cell Line | Viability | Data | Data | Data |

IV. Experimental Protocols Framework

Detailed and reproducible experimental protocols are the cornerstone of a technical guide. Below are templates for methodologies that would be required.

Protocol 1: Target Binding Assay (e.g., Radioligand Binding)

-

Objective: To determine the binding affinity of this compound to its putative molecular target.

-

Materials:

-

Purified recombinant target protein.

-

Radiolabeled ligand specific for the target.

-

This compound at various concentrations.

-

Assay buffer (composition to be specified).

-

Filtration apparatus and filter mats.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Incubate the target protein with the radiolabeled ligand and varying concentrations of the test compound.

-

Separate bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the inhibition of radioligand binding by the test compound and determine the Ki or IC50 value.

-

Protocol 2: Cell-Based Functional Assay (e.g., Western Blot for Phosphorylation)

-

Objective: To assess the effect of this compound on the phosphorylation status of a downstream target.

-

Materials:

-

Relevant cell line expressing the target of interest.

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer.

-

Primary antibodies (total and phosphorylated forms of the target protein).

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Protein electrophoresis and transfer equipment.

-

-

Procedure:

-

Treat cells with varying concentrations of the test compound for a specified duration.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the total and phosphorylated forms of the protein of interest.

-

Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify band intensities to determine the change in phosphorylation.

-

A Technical Guide to the Biological Activity Screening of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and Related Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Given the broad spectrum of activities reported for the isoxazole scaffold, this document outlines a systematic approach to identify and characterize the potential therapeutic properties of this and structurally related molecules. The guide includes detailed experimental protocols, representative data from analogous compounds, and visualizations of experimental workflows and potential signaling pathways.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that is a key structural motif in numerous biologically active compounds. Its unique electronic and steric properties make it a versatile scaffold in medicinal chemistry. Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. The subject of this guide, this compound, combines the isoxazole core with a fluorophenyl group, a substitution known to enhance metabolic stability and binding affinity in many drug candidates. This guide will explore the methodologies for systematically evaluating its biological potential.

General Screening Workflow

A tiered approach is recommended for the biological activity screening of a novel compound. This allows for a broad initial assessment of activity, followed by more focused and detailed investigations.

Data Presentation: Biological Activities of Representative Isoxazole Derivatives

The following tables summarize quantitative data for isoxazole derivatives that are structurally related to this compound. This data serves as a benchmark for potential activities and potencies.

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| I-1 | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.8 | [1] |

| I-2 | 3-(2-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | Hep3B | 8.54 | [1] |

| I-3 | 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 9.58 | [1] |

| I-4 | 5-(3-(1H-indol-3-yl)-5-phenylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol | A549 (Lung) | 10.67 ± 1.53 | [2] |

| I-5 | 5-(3-(1H-indol-3-yl)-5-phenylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol | C6 (Glioma) | 4.33 ± 1.04 | [2] |

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Structure | Organism | MIC (µg/mL) | Reference |

| II-1 | 3-(...)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 - 6.25 | [3] |

| II-2 | 3-(...)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 - 6.25 | [3] |

| II-3 | 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole | S. typhi, E. coli, B. subtilis, S. aureus | 100 - 200 | [4] |

Table 3: Antioxidant and Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Structure | Assay | IC50 (µg/mL) | Reference |

| III-1 | N-(4-(tert-butyl)phenyl)-3-phenyl-5-methylisoxazole-4-carboxamide | DPPH | 0.45 ± 0.21 | [1][5] |

| III-2 | N-(3,5-dimethoxyphenyl)-3-phenyl-5-methylisoxazole-4-carboxamide | DPPH | 0.47 ± 0.33 | [1][5] |

| III-3 | 1-(5-methyl-3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)isoxazol-4-yl)ethan-1-one | COX-2 Inhibition | 1.28 µM | [6] |

| III-4 | Celecoxib (Reference) | COX-2 Inhibition | 6.70 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro screening assays.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound stock solution

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solutions at various concentrations

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Add a solution of the test compound to a solution of DPPH in methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening kit (commercially available)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

The production of prostaglandins is measured using a probe that generates a fluorescent or colorimetric signal.

-

The IC50 value is determined by measuring the reduction in signal in the presence of the inhibitor.

Potential Signaling Pathway

Isoxazole derivatives have been shown to modulate various signaling pathways. A potential pathway that could be affected by an antiproliferative isoxazole compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion

The isoxazole scaffold represents a promising starting point for the development of new therapeutic agents. A systematic screening approach, as outlined in this guide, is essential for elucidating the biological activity profile of novel derivatives like this compound. The provided protocols and representative data offer a solid foundation for initiating such a research program. Further investigation into the mechanism of action and in vivo efficacy will be crucial for advancing promising candidates through the drug discovery pipeline.

References

- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. It details its chemical identity, including its IUPAC name and synonyms, and presents its structural and molecular information. While specific experimental data for this compound is limited in publicly available literature, this guide discusses the broader context of isoxazole derivatives, including their synthesis, potential biological activities, and involvement in cellular signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, confers specific chemical properties that are of interest in medicinal chemistry.

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

CAS Number: 1018297-63-6[1]

-

Synonyms: No widely recognized synonyms are currently available.

Chemical Structure and Molecular Formula

| Property | Value |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| Chemical Structure |

|

| SMILES | Cc1c(c(no1)c2ccc(F)cc2)CO |

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could involve the reduction of the corresponding aldehyde, 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.

General Synthetic Approach for Isoxazole Derivatives

A general and widely utilized method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] The nitrile oxide can be generated in situ from an aldoxime by oxidation.

Disclaimer: The following is a generalized, hypothetical experimental protocol based on known chemical transformations for similar compounds and should be adapted and optimized by qualified laboratory personnel.

Hypothetical Synthesis of this compound

Step 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde

This intermediate can be synthesized via a multi-step process starting from 4-fluorobenzaldehyde.

-

Materials: 4-fluorobenzaldehyde, hydroxylamine hydrochloride, a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide), and a reagent for the subsequent cyclization and formylation steps.

-

Procedure:

-

Formation of 4-fluorobenzaldehyde oxime by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

-

In situ generation of the corresponding nitrile oxide from the oxime using an oxidizing agent.

-

Cycloaddition of the nitrile oxide with a suitable three-carbon synthon that can be converted to the 4-formyl-5-methylisoxazole.

-

Purification of the resulting 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde by column chromatography.

-

Step 2: Reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde to this compound

-

Materials: 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the public domain. However, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

General Biological Activities of Isoxazole Derivatives

-

Anti-inflammatory Activity: Many isoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2]

-

Antimicrobial Activity: The isoxazole nucleus is a key component of several antibacterial and antifungal agents.[2][3]

-

Anticancer Activity: Certain isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3]

-

Immunoregulatory Effects: Some isoxazole derivatives have been found to modulate immune responses, acting as either immunosuppressive or immunostimulatory agents.[4][5]

Potential Involvement in Signaling Pathways

Based on studies of other isoxazole derivatives, this compound could potentially interact with various cellular signaling pathways. For instance, an isoxazole chalcone derivative has been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[6][7]

Caption: Hypothetical signaling cascade for isoxazole derivatives.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and preliminary biological evaluation of a novel isoxazole compound like this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ijcrt.org [ijcrt.org]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Solubility Profile of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a compound of interest in medicinal chemistry and pharmaceutical development. Due to the absence of direct experimental solubility data in publicly available literature, this document leverages predicted physicochemical properties of a close structural analog, [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol, to infer a solubility profile. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the aqueous and non-aqueous solubility of this compound using the shake-flask method, a widely accepted industry standard. The included diagrams illustrate the experimental workflow for robust solubility determination.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are significant scaffolds in drug discovery due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is therefore paramount for successful drug development. This guide addresses the solubility of this compound by providing predicted data and a robust experimental protocol for its empirical determination.

Predicted Physicochemical and Solubility Profile

In the absence of experimental data for this compound, the following table summarizes the predicted physicochemical properties of its structural isomer, [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol. These predictions offer valuable insights into the likely properties of the target compound.

Table 1: Predicted Physicochemical Properties of [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol

| Property | Predicted Value | Source |

| Boiling Point | 372.6 ± 42.0 °C | [1] |

| Density | 1.32 ± 0.1 g/cm³ | [1] |

| pKa | 13.33 ± 0.10 | [1] |

Based on the general solubility characteristics of isoxazole derivatives, which are noted to be more soluble in polar solvents, a qualitative solubility profile can be inferred. The presence of a hydroxyl group in this compound is expected to contribute to its solubility in polar protic solvents through hydrogen bonding.

Table 2: Inferred Qualitative Solubility Profile

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Higher | Capable of hydrogen bonding with the methanol moiety and the isoxazole ring nitrogens. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Moderate to High | Dipole-dipole interactions can facilitate dissolution. |

| Non-polar (e.g., Hexane, Toluene) | Low | The polar functional groups limit solubility in non-polar environments. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure that can be adapted for the determination of the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Factors Influencing Compound Solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the formation of an isoxazole ring system via the condensation of a β-ketoester with hydroxylamine, followed by the selective reduction of the resulting ester to a primary alcohol. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in pharmaceutical research. The title compound, this compound, incorporates a fluorophenyl group, a common substituent in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This protocol outlines a robust synthetic route starting from commercially available materials.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

This procedure details the formation of the isoxazole ring through the reaction of a diketoester with hydroxylamine hydrochloride.

Materials and Reagents:

-

Ethyl 2-(4-fluorobenzoyl)acetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol (absolute)

-

Sodium acetate (anhydrous)

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-fluorobenzoyl)acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (100 mL).

-

Add anhydrous sodium acetate (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a solid.

Part 2: Synthesis of this compound

This protocol describes the reduction of the ester functional group to a primary alcohol using lithium aluminum hydride (LAH). Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

-

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Inert gas supply (N₂ or Ar)

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

-

Under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath.

-

Dissolve ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the solution of the ester dropwise to the LAH suspension at 0 °C over a period of 30-45 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of distilled water (x mL), followed by 15% aqueous NaOH (x mL), and then distilled water again (3x mL), where x is the mass of LAH in grams. Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |

| 1 | Ethyl 2-(4-fluorobenzoyl)acetoacetate | 238.22 | 1.0 | 10.0 | 2.38 g |

| Hydroxylamine hydrochloride | 69.49 | 1.2 | 12.0 | 0.83 g | |

| Sodium acetate | 82.03 | 1.2 | 12.0 | 0.98 g | |

| Product: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 263.25 | - | ~8.0 (80% yield) | ~2.11 g | |

| 2 | Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 263.25 | 1.0 | 8.0 | 2.11 g |

| Lithium aluminum hydride | 37.95 | 1.5 | 12.0 | 0.46 g | |

| Product: this compound | 221.21 | - | ~6.8 (85% yield) | ~1.50 g |

Note: The quantities provided are for a representative 10.0 mmol scale reaction for the first step. Yields are hypothetical and may vary.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Caption: Two-step synthesis logical flow.

Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a synthetic compound featuring a core isoxazole scaffold. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for the use of this compound and related isoxazole analogs in kinase inhibition assays. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar isoxazole-based kinase inhibitors to provide a framework for its evaluation. The provided protocols and data serve as a comprehensive resource for researchers aiming to characterize the kinase inhibitory profile of this compound and its derivatives.

Data Presentation: Kinase Inhibition Profile of Structurally Related Isoxazole Analogs

The following table summarizes the kinase inhibition data for representative isoxazole-containing compounds. It is important to note that these are analogous compounds, and the inhibitory activity of this compound may differ. This data is presented to illustrate the potential kinase targets for this class of compounds and to provide a basis for comparison.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference Compound |

| Analog 1 | JNK1 | 150 | Biochemical | Staurosporine |

| Analog 1 | JNK3 | 80 | Biochemical | Staurosporine |

| Analog 1 | p38α | >10,000 | Biochemical | Staurosporine |

| Analog 2 | VEGFR-2 | 25.7 | Biochemical | Sorafenib[1] |

| Analog 3 | CK1δ | 33 | Biochemical | Staurosporine[2] |

Experimental Protocols

General Protocol for Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase enzyme by measuring ATP consumption. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates kinase inhibition.

Materials:

-

This compound (or analog)

-

Purified recombinant kinase (e.g., JNK1, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white, flat-bottom plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Include a DMSO-only control (vehicle) and a known inhibitor for the target kinase as a positive control.

-

-

Assay Plate Preparation:

-

Add 1 µL of each compound dilution, vehicle control, and positive control to the appropriate wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution by diluting the kinase and its specific substrate in kinase assay buffer to the desired concentrations.

-

Add 5 µL of the kinase/substrate solution to each well.

-

Prepare a "no kinase" control by adding the substrate in buffer without the enzyme to a set of wells.

-

Gently mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Signal Detection:

-

Equilibrate the luminescence-based ATP detection reagent to room temperature.

-

Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Protein)

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream target protein.

Materials:

-

Cells expressing the target kinase (e.g., cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Stimulant to activate the signaling pathway (if necessary, e.g., growth factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phosphorylated form of the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

-

If required, stimulate the cells with an appropriate agonist for a short period (e.g., 15 minutes) to induce phosphorylation of the target protein.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Scrape the cells and collect the lysates.

-

Clarify the lysates by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total protein.

-

Normalize the phospho-protein signal to the total protein signal for each treatment condition.

-

Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

-

Visualizations

Biochemical Kinase Inhibition Assay Workflow.

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

References

- 1. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is limited. The following application notes and protocols are based on the hypothesized mechanism of action of this compound as a PIM1 kinase inhibitor, a plausible assumption given its chemical structure featuring an isoxazole scaffold. These guidelines are intended to serve as a starting point for research and will require experimental validation.

Introduction

This compound is a small molecule containing an isoxazole ring, a structure found in numerous biologically active compounds, including kinase inhibitors. The proviral integration site for Moloney murine leukemia (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are attractive targets for cancer therapy. PIM kinases are implicated in the regulation of cell proliferation, survival, and apoptosis.[1][2] Overexpression of PIM1 kinase is associated with a poor prognosis in various cancers, including prostate cancer and certain leukemias and lymphomas.[3][4]

This document provides detailed protocols for utilizing this compound in cell-based assays to investigate its potential as a PIM1 kinase inhibitor.

Hypothesized Mechanism of Action

This compound is proposed to act as an ATP-competitive inhibitor of PIM1 kinase. The isoxazole core can form key interactions within the ATP-binding pocket of the kinase. Inhibition of PIM1 kinase is expected to modulate downstream signaling pathways, leading to decreased phosphorylation of target proteins such as BAD (Bcl-2-associated death promoter), which in turn can promote apoptosis and reduce cell viability in cancer cells dependent on PIM1 signaling.[5][6]

Potential Applications

-

Biochemical and Cellular Screening: Evaluation of the inhibitory activity of the compound against PIM1 kinase and its effect on cancer cell lines.

-

Target Validation: Use as a chemical probe to study the biological roles of PIM1 kinase in various cellular processes.

-

Drug Discovery: Serve as a lead compound for the development of more potent and selective PIM1 inhibitors for cancer therapy.

Quantitative Data Summary

The following table presents a template with hypothetical data for the characterization of this compound as a PIM1 kinase inhibitor. This data is for illustrative purposes only and must be determined experimentally.

| Assay Type | Target/Cell Line | Parameter | Value (Illustrative) |

| Biochemical Kinase Assay | PIM1 | IC₅₀ | 50 nM |

| PIM2 | IC₅₀ | 500 nM | |

| PIM3 | IC₅₀ | 200 nM | |

| Cell Viability Assay | HCT-116 | IC₅₀ | 12.1 µM |

| U-2 OS | IC₅₀ | 23.2 µM | |

| MCF-7 | IC₅₀ | 7.2 µM |

Signaling Pathway and Experimental Workflow

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Preclinical Evaluation of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Introduction

The isoxazole moiety is a key component in a wide range of pharmacologically active compounds, demonstrating properties that include anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, as an isoxazole derivative, is a versatile compound with potential applications in pharmaceutical development, particularly for neurological disorders.[4] These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models based on the established activities of similar isoxazole-containing molecules.

Potential Therapeutic Areas and Corresponding Animal Models

Based on the broad spectrum of activity of isoxazole derivatives, the following therapeutic areas are proposed for investigation:

-

Anti-inflammatory: Isoxazole derivatives have been shown to possess anti-inflammatory properties.[1][5]

-

Anticancer: A number of isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2][5]

-

Neuroprotection: Certain isoxazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1][6]

A logical workflow for selecting the appropriate animal model is presented below.

Protocols for Animal Models

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[7][8][9]

Experimental Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into the following groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

-

Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

-

Test Compound (various doses, p.o.)

-

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The vehicle, positive control, or test compound is administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |

| Test Compound | 25 | 0.65 ± 0.04 | 23.53 |

| Test Compound | 50 | 0.48 ± 0.03 | 43.53 |

| Test Compound | 100 | 0.35 ± 0.02 | 58.82 |

Anticancer Activity: Human Tumor Xenograft Model in Nude Mice

Xenograft models are a cornerstone of preclinical anticancer drug testing, involving the implantation of human tumor cells into immunodeficient mice.[10][11]

Experimental Protocol:

-

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

-

Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

-

Tumor Implantation: 5 x 10^6 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.

-

Grouping and Treatment: When tumors reach a volume of 100-150 mm³, mice are randomized into groups (n=8-10 per group):

-